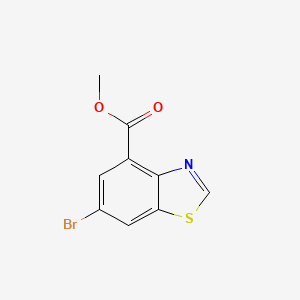

methyl 6-bromo-1,3-benzothiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-1,3-benzothiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c1-13-9(12)6-2-5(10)3-7-8(6)11-4-14-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYXLORAPMNTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 6-bromo-1,3-benzothiazole-4-carboxylate typically involves:

- Introduction of the bromine substituent at the 6-position of the benzothiazole ring.

- Formation of the benzothiazole core.

- Esterification of the carboxylic acid group to the methyl ester.

These steps can be achieved through various routes including halogenation of benzothiazole precursors, cyclization reactions, and esterification under acidic or catalytic conditions.

Preparation via Halogenation and Esterification of Benzothiazole Precursors

One common approach is to start with 2-aminobenzothiazole derivatives and introduce the bromine substituent at the 6-position, followed by esterification to form the methyl ester.

Step 1: Bromination

2-Aminobenzothiazole or its derivatives can be brominated selectively at the 6-position using bromine in acetic acid under controlled temperature (below 35°C) to avoid over-bromination. The reaction mixture is stirred for several hours to complete bromination.

This method is adapted from procedures used for 2-amino-6-substituted benzothiazoles synthesis, where bromine is added dropwise to a mixture of potassium thiocyanate and substituted aniline in acetic acid, maintaining temperature control to ensure regioselectivity.Step 2: Esterification

The carboxylic acid group at the 4-position is esterified by reacting the corresponding 6-bromo-1,3-benzothiazole-4-carboxylic acid with methanol in the presence of sulfuric acid or other acidic catalysts. This step yields this compound in good yields.

Multi-Step Synthesis Involving Suzuki–Miyaura Coupling

Advanced synthetic routes utilize palladium-catalyzed coupling reactions to introduce the 6-bromo substituent and assemble the benzothiazole scaffold with ester functionality.

- Starting from 3,6-dichloropyridine-2-carboxylic acid, bromination with hydrobromic acid in acetic acid affords 6-bromo-3-chloropyridine-2-carboxylic acid.

- Subsequent esterification with methanol and sulfuric acid provides methyl 6-bromo-3-chloropyridine-2-carboxylate.

- Further functionalization through Suzuki–Miyaura coupling with 2-aminophenyl boronic acid, in the presence of Pd(II)Cl2(dppf) catalyst and K2CO3 base, yields methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, a close analogue to the benzothiazole structure.

This method highlights the versatility of palladium catalysis in constructing substituted benzothiazole derivatives with precise functional group placement.

Mechanistic Insights and Reaction Conditions

- Bromination reactions are typically performed in glacial acetic acid as solvent, which facilitates electrophilic aromatic substitution at the 6-position of the benzothiazole ring.

- Temperature control (below 35°C) is critical to prevent polybromination or degradation.

- Esterification is conducted under acidic conditions (e.g., sulfuric acid catalyst) with methanol as the alcohol source, often at reflux temperature to drive the reaction to completion.

- Suzuki–Miyaura coupling requires anhydrous conditions, palladium catalysts, and bases like K2CO3 in polar aprotic solvents such as DMF to promote cross-coupling efficiently.

Comparative Data Table of Key Preparation Steps

Additional Synthetic Routes and Variations

- Some methods involve the initial formation of thiourea intermediates followed by cyclization to benzothiazole, which can then be brominated and esterified.

- Solvent-free, catalyst-free one-pot reactions have been reported for related benzothiazole derivatives, offering green chemistry advantages, though specific application to this compound is less documented.

- Multi-step syntheses under inert atmosphere (e.g., nitrogen) and dry solvents prevent side reactions such as hydrolysis, improving purity and yield.

Summary of Research Findings

- The bromination of 2-aminobenzothiazole derivatives under acidic conditions is a reliable method to introduce the 6-bromo substituent.

- Subsequent esterification yields methyl esters with good efficiency.

- Palladium-catalyzed cross-coupling reactions expand the synthetic utility, allowing for diversification of substituents on the benzothiazole ring.

- Reaction conditions such as temperature, solvent choice, and atmosphere significantly affect yield and selectivity.

- Spectroscopic methods (1H NMR, 13C NMR, IR, and mass spectrometry) confirm the structure and purity of synthesized this compound and its derivatives.

Chemical Reactions Analysis

methyl 6-bromo-1,3-benzothiazole-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

MBBC serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Ester Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Suzuki-Miyaura Coupling : This compound can engage in cross-coupling reactions to form carbon-carbon bonds using palladium catalysts.

Pharmaceutical Research

MBBC has shown promise in the development of new pharmaceuticals, particularly those targeting diseases involving the central nervous system. Its biological activity includes:

- Antimicrobial Activity : In vitro studies have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

- Anticancer Activity : Research indicates that MBBC exhibits cytotoxic effects on cancer cell lines, inducing apoptosis. A case study on MCF-7 breast cancer cells revealed:

| Time (hours) | IC50 (μM) |

|---|---|

| 24 | 25.72 ± 3.95 |

| 48 | 18.45 ± 2.15 |

| 72 | 12.30 ± 1.85 |

Flow cytometry analysis confirmed increased apoptosis rates in a dose-dependent manner, highlighting its potential as an anticancer agent.

Material Science

In material science, MBBC is explored for its properties that may enhance the performance of polymers and other materials. Its unique structure allows for modifications that can lead to materials with desirable characteristics such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1,3-benzothiazole-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

Methyl 6-Bromo-1H-Indazole-4-Carboxylate

Structural Differences :

Electronic Effects :

- The electron-withdrawing ester group in both compounds stabilizes the aromatic ring but alters charge distribution differently due to heteroatom disparities.

Reactivity :

- Suzuki coupling reactions at the bromine site are feasible in both compounds, as demonstrated in indazole derivatives .

6-Bromo-4-Fluoro-2-Methyl-1,3-Benzothiazole

Structural Differences :

Electronic and Steric Effects :

- Fluorine’s electronegativity increases ring electron-deficiency compared to the ester’s resonance effects.

- The methyl group at position 2 introduces steric hindrance absent in the target compound.

Physicochemical Properties :

- Molecular Formula: C₈H₅BrFNS () vs. C₉H₆BrNO₂S (target compound).

- Polarity : The ester group enhances hydrophilicity relative to fluorine, impacting solubility and bioavailability.

6-Bromo-1H-Indole-3-Carboxylic Acid Methyl Ester

Structural Differences :

Reactivity :

- The indole’s NH group enables unique electrophilic substitutions, whereas benzothiazole’s sulfur may participate in redox reactions.

6-Bromo-4-Methyl-1,3-Dihydrobenzimidazole-2-Thione

Structural Differences :

Electronic Effects :

- The thione group enhances hydrogen-bonding capacity compared to the ester.

- The dihydro structure reduces aromatic conjugation, decreasing stability relative to fully aromatic benzothiazoles.

Comparative Data Table

Biological Activity

Methyl 6-bromo-1,3-benzothiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a benzothiazole core with a bromine atom and a carboxylate group. Its molecular formula is , with a molecular weight of approximately 273.12 g/mol. This structure contributes to its unique biological activity through various mechanisms.

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have shown promising antimicrobial properties against a range of bacterial and fungal strains. In vitro studies indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results suggest that this compound could be developed into effective antimicrobial agents for clinical use .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that it exhibits cytotoxic effects through apoptosis induction in cancer cells.

Case Study: Cytotoxicity Assessment

In a study evaluating the compound's efficacy against MCF-7 breast cancer cells, the following results were obtained:

| Time (hours) | IC50 (μM) |

|---|---|

| 24 | 25.72 ± 3.95 |

| 48 | 18.45 ± 2.15 |

| 72 | 12.30 ± 1.85 |

Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates in a dose-dependent manner, suggesting its potential as an anticancer agent .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, leading to reduced cancer cell viability.

- Receptor Modulation : It can modulate receptor activity related to apoptosis and cell survival pathways.

These interactions contribute to both its antimicrobial and anticancer effects .

Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound is being explored for additional therapeutic applications:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 6-bromo-1,3-benzothiazole-4-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via Suzuki coupling or condensation reactions. For example, methyl 6-bromo-1H-indazole-4-carboxylate analogs are prepared using Suzuki coupling with arylboronic esters under palladium catalysis . Intermediates are typically characterized via -NMR, -NMR, and mass spectrometry to confirm regiochemistry and purity .

Q. What safety protocols are recommended for handling brominated benzothiazoles during synthesis?

- Methodological Answer : Use personal protective equipment (PPE), avoid inhalation/contact, and ensure proper ventilation. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination, as emphasized for structurally similar brominated compounds .

Q. How do reaction conditions influence the purity of this compound?

- Methodological Answer : Reflux duration, solvent choice (e.g., ethanol vs. methanol), and stoichiometric ratios of reactants (e.g., aryl acids in excess) critically impact yield and purity. For example, refluxing methyl 3-amino-4-hydroxybenzoate with aryl acids for 15 hours optimizes cyclization in benzoxazole synthesis, a related heterocycle .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

- Methodological Answer : Introduce substituents before forming the benzothiazole core to avoid competing reactions at multiple reactive sites. Pre-functionalized anthranilic acid derivatives are preferred, as demonstrated in benzothiazine synthesis to ensure unambiguous product formation .

Q. What strategies resolve contradictions in reaction yields reported for halogenated benzothiazole derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity, catalyst loading, or competing side reactions (e.g., debromination). Systematic optimization, such as using anhydrous methanol to suppress transesterification in sulfonylation steps, improves reproducibility .

Q. How can computational modeling guide the design of this compound derivatives for biological activity studies?

- Methodological Answer : Density functional theory (DFT) predicts electron-deficient regions (e.g., bromine and carboxylate groups) for targeted modifications. Analogous indazole derivatives have been optimized via molecular docking to enhance binding affinity in drug discovery .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.